molecular formula C15H24 B1459619 N-Nonylbenzene-2,3,4,5,6-D5 CAS No. 20216-93-7

N-Nonylbenzene-2,3,4,5,6-D5

Cat. No.: B1459619
CAS No.: 20216-93-7
M. Wt: 209.38 g/mol
InChI Key: LIXVMPBOGDCSRM-VDUBJQOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nonylbenzene-2,3,4,5,6-D5: is a deuterium-labeled derivative of nonylbenzene. This compound is characterized by the substitution of five hydrogen atoms with deuterium atoms at the 2, 3, 4, 5, and 6 positions on the benzene ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nonylbenzene-2,3,4,5,6-D5 typically involves the deuteration of nonylbenzene. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use a deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The process ensures high purity and yield of the deuterated compound, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions: N-Nonylbenzene-2,3,4,5,6-D5 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nonylbenzoic acid, while substitution reactions can produce bromononylbenzene or nitrononylbenzene .

Scientific Research Applications

N-Nonylbenzene-2,3,4,5,6-D5 has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nonylbenzene-2,3,4,5,6-D5 involves its incorporation into various molecular pathways due to the presence of deuterium atomsThis makes it a valuable tool in studying the behavior of molecules in different environments .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in tracing the compound’s pathway in metabolic studies and can also affect the compound’s chemical and physical properties, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-nonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3/i8D,10D,11D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXVMPBOGDCSRM-VDUBJQOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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